molecular formula C19H24N2OS B5130095 (4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE

(4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B5130095
M. Wt: 328.5 g/mol
InChI Key: RGQKUDZLVIUXJR-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE typically involves the reductive amination of a precursor compound. One common method includes the reaction of 4-benzylpiperazine with 5-propyl-3-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. For instance, it may act as a receptor antagonist or agonist, modulating the activity of neurotransmitters or enzymes. The compound’s structure allows it to fit into binding sites on proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-BENZYLPIPERAZINO)(3-METHOXYQUINOXALIN-2-YL)METHANONE: Another compound with a piperazine ring and benzyl group, but with a different heterocyclic moiety.

    (4-BENZYLPIPERAZINO)(3-METHOXY-2H-CHROMEN-2-ONE): Similar structure but with a chromenone ring instead of a thienyl group.

Uniqueness

(4-BENZYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-2-6-18-13-17(15-23-18)19(22)21-11-9-20(10-12-21)14-16-7-4-3-5-8-16/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQKUDZLVIUXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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